molecular formula C13H14N2O2 B5907626 3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione

3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione

Cat. No. B5907626
M. Wt: 230.26 g/mol
InChI Key: SCQGFGIKZZJKCY-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that is used to enhance cognitive function and memory. It was first synthesized in Russia in the 1990s and has since gained popularity in the nootropic community due to its reported effectiveness and safety.

Mechanism of Action

The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and acetylcholine. It has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the density of glutamate receptors, which are important for learning and memory. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using Noopept in lab experiments is its reported safety and low toxicity. It has also been shown to be effective at low doses, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Noopept involves the reaction of 3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedioneyl-L-prolylglycine with ethyl ester in the presence of a suitable solvent and catalyst. The resulting compound is then purified and crystallized to obtain the final product.

Scientific Research Applications

Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3Z)-3-[(1-phenylethylamino)methylidene]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(10-5-3-2-4-6-10)14-8-11-7-12(16)15-13(11)17/h2-6,8-9,14H,7H2,1H3,(H,15,16,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQGFGIKZZJKCY-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC=C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N/C=C\2/CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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